2-(Oxetan-3-yl)ethanol
Overview
Description
2-(Oxetan-3-yl)ethanol, also known as 2-(3-oxetanyl)ethanol, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(Oxetan-3-yl)ethanol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The InChI code for 2-(Oxetan-3-yl)ethanol is 1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 . The InChI key is LBOMVZHWFXVFLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-(Oxetan-3-yl)ethanol are complex and varied. For instance, it has been shown that increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
2-(Oxetan-3-yl)ethanol is a liquid at room temperature . It should be stored in an inert atmosphere, under -20C . Its density is 1.051 , and it has a boiling point of 206℃ .Scientific Research Applications
Protecting Group for Carboxylic Acids
2-(Oxetan-3-yl)ethanol, a compound structurally similar to 2-(pyridin-2-yl)ethanol, has potential applications in polymer chemistry. It can act as a protecting group for carboxylic acids, particularly methacrylic acid. This functionality allows for selective removal post-polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C, while being stable under acidic conditions and resistant to catalytic hydrogenolysis. Such properties are beneficial for synthesizing diverse polymers with specific structural features (Elladiou & Patrickios, 2012).
Synthesis of Oxetan-3-ones
2-(Oxetan-3-yl)ethanol is relevant in the synthesis of various oxetan-3-ones, a valuable substrate for drug discovery. A practical synthesis approach using readily available propargylic alcohols has been developed. This method is notable for its simplicity, not requiring exclusion of moisture or air, and supports the facile formation of strained oxetane rings. This process is significant for advancing alpha-oxo metal carbene chemistry without hazardous diazo ketones (Ye, He, & Zhang, 2010).
Fuel Cell Application
In the context of fuel cell applications, 2-(Oxetan-3-yl)ethanol can be linked to the production of hydrogen through ethanol steam reforming. This process involves converting ethanol-water mixtures into hydrogen with high yield and conversion rates at low temperatures, using modified catalysts. The efficient generation of hydrogen in this manner has significant potential for small portable applications where liquid fuel storage is crucial (Sun et al., 2008).
Electrocatalysis
The electrooxidation of ethanol on Pd electrodes in alkaline media has been studied using in situ Fourier transform infrared (FTIR) spectroscopy. This research is relevant for understanding the conversion pathways and selectivity of ethanol oxidation, which can inform the development of more efficient electrocatalytic processes. Such insights are valuable for energy conversion technologies (Zhou et al., 2010).
Synthesis of Pharmaceutically Significant Compounds
2-(Oxetan-3-yl)ethanol is important in the efficient synthesis of pharmaceutically significant 3-substituted oxetan-3-yl methyl alcohols. Starting from readily available malonates, this synthesis route allows access to a range of oxetanes, demonstrating the versatility of the procedure for pharmaceutical applications (Boyd & Davies, 2014).
Safety And Hazards
properties
IUPAC Name |
2-(oxetan-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMVZHWFXVFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445595 | |
Record name | 2-(oxetan-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)ethanol | |
CAS RN |
251922-46-0 | |
Record name | 2-(oxetan-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxetan-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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